molecular formula C10H7FN2O2 B11893125 8-Amino-7-fluoroquinoline-4-carboxylic acid CAS No. 1420793-92-5

8-Amino-7-fluoroquinoline-4-carboxylic acid

Cat. No.: B11893125
CAS No.: 1420793-92-5
M. Wt: 206.17 g/mol
InChI Key: XLMUMPKYKJPNQW-UHFFFAOYSA-N
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Description

8-Amino-7-fluoroquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes both amino and fluoro substituents on the quinoline ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 8-Amino-7-fluoroquinoline-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction undergoes condensation and cyclization to form an intermediate, 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid. This intermediate is then reacted with various substituted amines to yield the desired product . Microwave irradiation has been shown to significantly reduce reaction times and improve yields .

Mechanism of Action

The mechanism of action of 8-Amino-7-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme topoisomerase IIα, which is crucial for DNA replication and cell division. This inhibition leads to the induction of apoptosis in cancer cells . Molecular docking studies have confirmed the binding interactions between the compound and the enzyme, correlating with its observed cytotoxic effects .

Comparison with Similar Compounds

8-Amino-7-fluoroquinoline-4-carboxylic acid can be compared to other fluoroquinolones, such as ciprofloxacin and norfloxacin. While these compounds share a similar quinoline core, the presence of the amino group at the 8th position and the fluoro group at the 7th position in this compound provides unique properties:

Similar compounds include:

Properties

CAS No.

1420793-92-5

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

8-amino-7-fluoroquinoline-4-carboxylic acid

InChI

InChI=1S/C10H7FN2O2/c11-7-2-1-5-6(10(14)15)3-4-13-9(5)8(7)12/h1-4H,12H2,(H,14,15)

InChI Key

XLMUMPKYKJPNQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)C(=O)O)N)F

Origin of Product

United States

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